molecular formula C16H12ClN3O4S B3585124 4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide

4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide

Cat. No.: B3585124
M. Wt: 377.8 g/mol
InChI Key: HDNRHHYECNEQKO-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide is a complex organic compound known for its diverse biological activities It contains a pyrrole ring substituted with a phenyl group, a chloro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale reactions and optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase and kinase, which play crucial roles in inflammation and cell signaling pathways. The compound’s structure allows it to bind to these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzenesulfonamide
  • 4-{[4-Chloro-2,5-dioxo-1-(4-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-(2,3-dimethylphenyl)benzamide

Uniqueness

4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrrole ring with a benzenesulfonamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-13-14(19-10-6-8-12(9-7-10)25(18,23)24)16(22)20(15(13)21)11-4-2-1-3-5-11/h1-9,19H,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRHHYECNEQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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